

An In-Depth Technical Guide to 4-Fluoro-1-methoxy-2-methylbenzene

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Compound of Interest

Compound Name: 4-Fluoro-2-methylanisole

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-fluoro-1-methoxy-2-methylbenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity and Nomenclature

4-Fluoro-1-methoxy-2-methylbenzene is a substituted aromatic ether. The substituents on the benzene ring are a fluorine atom, a methoxy group, and a methyl group. The preferred IUPAC name for this compound is 4-fluoro-1-methoxy-2-methylbenzene.^[1] It is also commonly known by other names, including **4-fluoro-2-methylanisole**.^{[1][2]}

Key identifiers for this compound are:

- CAS Number: 399-54-2^{[1][2][3][4][5]}
- Molecular Formula: C₈H₉FO^{[1][2][3]}
- Molecular Weight: 140.16 g/mol ^[2]

- SMILES: COC1=C(C)C=C(F)C=C1[1]
- InChI Key: QXOBYWRKNIDHJG-UHFFFAOYSA-N[1]

Physicochemical Properties

4-Fluoro-1-methoxy-2-methylbenzene is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It exhibits low solubility in water due to its predominantly nonpolar structure but is moderately soluble in common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-1-methoxy-2-methylbenzene

Property	Value	Source
Physical State	Liquid	[3]
Appearance	Colorless to pale yellow	[3]
Boiling Point	69-70 °C at 4 mmHg	ChemicalBook
Density	1.046 g/cm ³	ChemicalBook
Flash Point	61.6 °C	ChemicalBook
logP (Octanol/Water Partition Coefficient)	2.14272	[2]
Topological Polar Surface Area (TPSA)	9.23 Å ²	[2]

Spectroscopic Profile

The structural elucidation of 4-fluoro-1-methoxy-2-methylbenzene is confirmed through various spectroscopic techniques. The following is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-fluoro-1-methoxy-2-methylbenzene is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine and oxygen atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

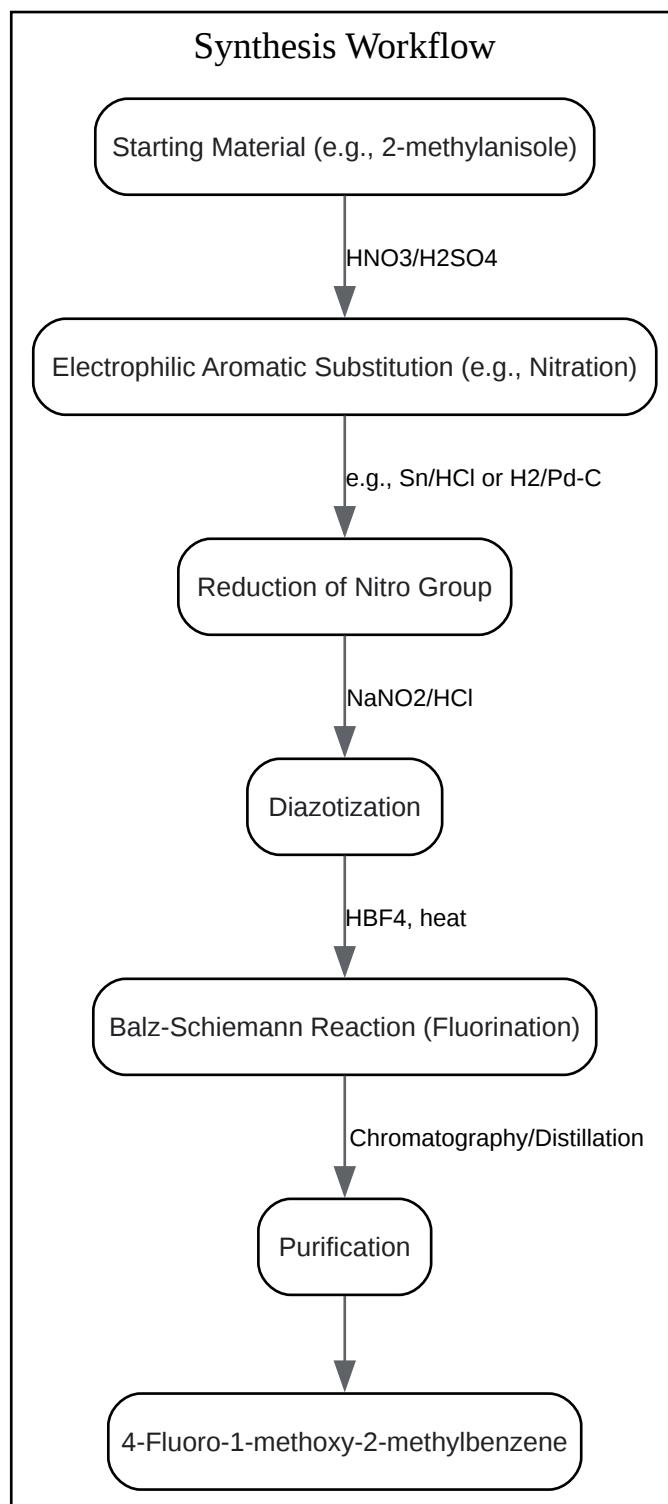
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Synthesis of 4-Fluoro-1-methoxy-2-methylbenzene

A plausible synthetic route to 4-fluoro-1-methoxy-2-methylbenzene can be envisioned through a multi-step process starting from commercially available precursors. One potential pathway involves the fluorination of a substituted anisole derivative.

A generalized synthetic workflow is depicted below:



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Caption: A potential synthetic pathway to 4-fluoro-1-methoxy-2-methylbenzene.

Experimental Protocol (Illustrative):

- Nitration of 2-methylanisole: 2-methylanisole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and methyl groups will influence the position of nitration.
- Reduction of the Nitro Group: The resulting nitro-substituted anisole is then reduced to the corresponding aniline derivative. This can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation.
- Diazotization: The amino group of the aniline derivative is converted into a diazonium salt by treatment with nitrous acid (generated *in situ* from sodium nitrite and a strong acid).
- Fluorination (Balz-Schiemann Reaction): The diazonium salt is then subjected to a Balz-Schiemann reaction, where it is treated with fluoroboric acid (HBF_4) and then heated to decompose the diazonium tetrafluoroborate salt, yielding the desired fluoroaromatic compound.
- Purification: The crude product is purified by standard laboratory techniques such as distillation or column chromatography to obtain pure 4-fluoro-1-methoxy-2-methylbenzene.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability.^{[6][7][8]} 4-Fluoro-1-methoxy-2-methylbenzene serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The presence of the fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The methoxy and methyl groups provide additional points for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its pharmacological profile.

Fluoroanisole derivatives are used as intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs).^[9] Their utility stems from the ability to participate in various cross-coupling reactions to build more complex molecular architectures.

Safety and Handling

4-Fluoro-1-methoxy-2-methylbenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[\[10\]](#)

- Hazard Statements: May cause skin, eye, and respiratory irritation.[\[10\]](#)[\[11\]](#)
- Precautionary Statements: Avoid breathing vapors and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[11\]](#)[\[12\]](#)

Store in a cool, dry, and well-ventilated area away from incompatible materials.[\[13\]](#)[\[14\]](#)

Conclusion

4-Fluoro-1-methoxy-2-methylbenzene is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and functional materials. Its unique combination of functional groups provides a versatile platform for synthetic chemists to design and create novel molecules with tailored properties. A thorough understanding of its chemical and physical properties, as well as its safe handling, is essential for its effective utilization in research and development.

References

- Matrix Fine Chemicals. (n.d.). 4-FLUORO-1-METHOXY-2-METHYLBENZENE | CAS 399-54-2.
- Maybridge. (n.d.). 399-54-2 | MFCD00143319 | 4-Fluoro-1-methoxy-2-methylbenzene.
- MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole.
- Angene Chemical. (2025, March 12). Safety Data Sheet.
- Cheméo. (n.d.). Chemical Properties of **4-Fluoro-2-methylanisole** (CAS 399-54-2).
- MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole.
- El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. *RSC Advances*, 11(54), 34185-34208. [\[Link\]](#)
- Meanwell, N. A. (2025, October 17). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. *ChemRxiv*. [\[Link\]](#)

- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

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Sources

- 1. 4-FLUORO-1-METHOXY-2-METHYLBENZENE | CAS 399-54-2 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 399-54-2: 4-Fluoro-1-methoxy-2-methylbenzene [cymitquimica.com]
- 4. 399-54-2 | MFCD00143319 | 4-Fluoro-1-methoxy-2-methylbenzene [aaronchem.com]
- 5. 399-54-2 4-Fluoro-1-methoxy-2-methylbenzene AKSci 5272AB [aksci.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. 2-Fluoro-4-Methylanisole [myskinrecipes.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. angenechemical.com [angenechemical.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
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